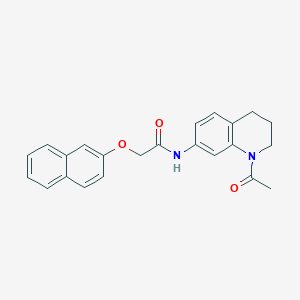

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-16(26)25-12-4-7-18-8-10-20(14-22(18)25)24-23(27)15-28-21-11-9-17-5-2-3-6-19(17)13-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBWNDYUJTIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Ether Formation: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with a suitable leaving group on the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various functionalized naphthalene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide exhibits a range of biological activities:

1. Anticancer Activity

- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation.

- Case Study : A study demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective dose ranges for treatment. For example, concentrations as low as 10 µM resulted in reduced cell viability in specific cancer types .

2. Anti-inflammatory Properties

- Mechanism : The compound appears to modulate inflammatory pathways.

- Case Study : In vivo studies indicated a reduction in inflammation markers in animal models of arthritis. Administration led to decreased prostaglandin E2 levels, suggesting COX inhibition .

3. Neuroprotective Effects

- Mechanism : Similar compounds have been noted for neuroprotective properties.

- Case Study : Research into related tetrahydroquinoline derivatives revealed protective effects against oxidative stress in neuronal cell lines, enhancing cell survival under stress conditions .

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:

- Molecular Docking : To predict the binding interactions with target proteins.

- Surface Plasmon Resonance : To measure binding kinetics and affinities.

These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide

Key differences :

- The naphthalen-2-yloxy group in the target compound is replaced with a 3-methylphenoxy substituent.

- Impact :

Triazole-Linked Naphthalen-2-yloxy Derivatives (7c–7f)

Examples :

Key differences :

- Triazole ring : Introduces additional hydrogen-bonding sites and metabolic instability risks compared to the direct acetamide linkage in the target compound.

- Methoxy groups (7e, 7f): Electron-donating, improving solubility but possibly reducing target affinity .

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

Key differences :

- Core structure: Morpholinoethyl group replaces the tetrahydroquinoline-acetyl moiety.

- Biological activity : Demonstrates cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM/mL), comparable to cisplatin .

- Pharmacokinetic implications: The morpholine ring enhances solubility but may reduce blood-brain barrier penetration compared to the more lipophilic tetrahydroquinoline core in the target compound.

Naphthalen-1-yloxy vs. Naphthalen-2-yloxy Derivatives (6m)

Example : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) .

Key differences :

- Naphthalene substitution : 1-yloxy vs. 2-yloxy alters steric and electronic interactions.

Brominated and Heterocyclic Analogs (VU0453660 and VU0453661)

Examples :

- VU0453660 : Bromonaphthalen-2-yloxy with a thiazole substituent.

- VU0453661: Pyridin-3-yl group replacing tetrahydroquinoline . Key differences:

- Heterocyclic cores : Thiazole and pyridine groups modulate solubility and target selectivity.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound characterized by its unique structural features, including a tetrahydroquinoline moiety linked to a naphthalene group through an acetamide bond. This composition suggests potential pharmacological activities due to the presence of functional groups that can interact with various biological targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis of this compound typically involves several key reactions:

- Formation of Tetrahydroquinoline : This is achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Coupling with Naphthalene Derivative : The acetylated tetrahydroquinoline is then coupled with a naphthalene derivative through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives containing naphthalene and acetamide groups have demonstrated significant cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Compounds analogous to tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of both tetrahydroquinoline and naphthalene moieties in this compound may enhance its efficacy against bacterial and fungal pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial survival.

- Receptor Modulation : It might act on neurotransmitter receptors or other cellular receptors that regulate physiological responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(naphthalen-2-ylyl)acetamide | Contains naphthalene and acetamide groups | Anticancer activity |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Similar tetrahydro structure | Neuroprotective effects |

| Quinoline derivatives | Contains quinoline ring | Antimicrobial properties |

This table illustrates how the specific combination of structural features in this compound may confer distinct pharmacological properties that differ from other related compounds.

Case Studies

Research has highlighted the potential applications of this compound:

- Anticancer Studies : In vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound at varying concentrations.

- Neuroprotection : Animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic injury.

- Antimicrobial Testing : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria in preliminary assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in t-BuOH/H₂O). This method is adapted from similar acetamide derivatives, where substituted azides react with alkynes to form triazole-linked intermediates. Reaction conditions (e.g., solvent ratio, catalyst loading, and reaction time) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR : Analyze and NMR shifts to confirm substituent positions. For example, aromatic protons in naphthalene appear as multiplets at δ 7.2–8.4 ppm, while acetyl groups resonate at ~2.1 ppm .

- HRMS : Validate molecular weight with <2 ppm error .

Q. What solvents and reaction conditions are optimal for recrystallization?

- Methodology : Ethanol is commonly used for recrystallization due to its moderate polarity, which effectively dissolves the crude product while allowing slow crystal growth. Temperature gradients (e.g., cooling from reflux to RT) enhance purity .

Advanced Research Questions

Q. How can computational methods predict the bioactive conformation of this compound?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to model interactions with target proteins. Focus on the naphthalene and tetrahydroquinoline moieties, which likely engage in π-π stacking or hydrophobic interactions. Validate predictions with SAR studies .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELXL for anisotropic refinement of heavy atoms (e.g., bromine or sulfur if present). Address disorder in flexible regions (e.g., acetyl groups) by applying restraints or splitting occupancy. Validate with R-factor convergence (<5% discrepancy) and Fo-Fc maps .

Q. How do substituents on the naphthalene ring influence pharmacokinetic properties?

- Methodology :

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Electron-withdrawing groups (e.g., nitro) increase solubility but may reduce membrane permeability .

- Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., acetylated amines prone to hydrolysis) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize chiral catalysts (e.g., Cu(I)/bisoxazoline complexes) for asymmetric cycloaddition. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Continuous flow reactors reduce side reactions during scale-up .

Q. How to interpret conflicting bioactivity data in different cell lines?

- Methodology :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Account for cell-specific factors (e.g., efflux pumps or metabolic enzymes).

- Transcriptomics : Compare gene expression profiles (e.g., RNA-seq) to identify resistance mechanisms .

Methodological Notes

- Synthetic Optimization : Copper(I) catalysts often outperform Cu(II) in reducing side reactions (e.g., Glaser coupling).

- Crystallography : For twinned crystals, apply HKLF 5 in SHELXL to refine twin laws .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.